molecular formula C12H13F3N2O2 B3306079 N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide CAS No. 926204-53-7

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide

Cat. No.: B3306079
CAS No.: 926204-53-7
M. Wt: 274.24 g/mol
InChI Key: QUVGVGSOZQLFNI-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound characterized by a tetrahydrofuran (oxolane) ring linked to a carboxamide group, which is further attached to a 4-amino-3-(trifluoromethyl)phenyl substituent. This compound is primarily utilized in research settings, as evidenced by its commercial availability through suppliers like Santa Cruz Biotechnology (sc-355343) , though discontinuation notices from other vendors (e.g., CymitQuimica) suggest fluctuating accessibility .

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h3-4,6,10H,1-2,5,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGVGSOZQLFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with oxirane-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carboxamide Derivatives

Several carboxamide derivatives share structural similarities with the target compound, particularly in their phenyl and heterocyclic components. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Modifications Potential Applications Source
N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide -CF₃, -NH₂, oxolane ring Research chemical
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide -Cl, cyclopropylcarbamoyl, pyrazole, -CF₃ Agricultural pesticides (e.g., Isocycloseram)
3-chloro-N-phenyl-phthalimide -Cl, phthalimide ring Polymer synthesis
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole hybrid, -SO₂CH₃ Pharmaceutical research

Key Observations :

  • Trifluoromethyl Group : The -CF₃ group in the target compound and its analogues (e.g., Isocycloseram) enhances resistance to oxidative metabolism, a feature critical for pesticidal and pharmaceutical longevity .
  • Amino vs. Chloro derivatives are often prioritized in polymer synthesis due to their reactivity in cross-linking , while amino groups may favor biological interactions.
  • Heterocyclic Diversity : The oxolane ring in the target compound offers conformational rigidity, whereas pyridine-thiazole hybrids (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) are designed for targeted kinase inhibition .

Functional Comparisons in Research and Industry

  • Agricultural Chemicals: Compounds like Isocycloseram and acynonapyr (cited in ) utilize carboxamide backbones with fluorinated substituents for pesticidal activity. The target compound’s -NH₂ group may limit its utility in this domain compared to halogenated analogues, which exhibit broader insecticidal efficacy .
  • Pharmaceutical Potential: While the target compound lacks direct therapeutic data, structurally related carboxamides (e.g., pyridine-thiazole hybrids) are explored for kinase inhibition, suggesting possible applications in oncology or inflammation .

Physicochemical Properties and Availability

  • Synthetic Accessibility: Commercial availability via Santa Cruz Biotechnology (250 mg for $197.00) contrasts with discontinued status at CymitQuimica, highlighting supply-chain variability .

Biological Activity

N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an oxolane ring, amino, and carboxamide functional groups, which contribute to its reactivity and biological interactions. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₄F₃N₃O₂
  • Molecular Weight : 274.24 g/mol

The presence of the trifluoromethyl group is particularly noteworthy as it has been shown to influence the biological activity of various compounds.

This compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer proliferation and angiogenesis. The compound's ability to bind to these enzymes suggests a mechanism that could impede tumor growth and metastasis.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • Studies suggest that the compound may inhibit enzymes critical for cancer cell proliferation, making it a candidate for further development in cancer therapies.
    • The trifluoromethyl substitution is known to enhance the compound's potency against cancer cell lines.
  • Enzyme Inhibition :
    • This compound has shown potential as an inhibitor of kinases involved in signaling pathways related to cell growth and survival .

Comparative Biological Activity

The following table summarizes the activity of this compound compared to other structurally similar compounds:

Compound NameBiological ActivityReference
This compoundInhibitor of cancer proliferation
4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamideAnticancer properties
1,2,4-Oxadiazole derivativesDiverse biological activities

Case Study 1: Anticancer Properties

A study focused on the anticancer properties of this compound demonstrated its efficacy against various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Further exploration into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers assessed the binding affinity of this compound to several target enzymes implicated in tumor growth. The results indicated a strong binding affinity, suggesting that this compound could serve as a lead structure for developing more potent inhibitors.

Q & A

Q. What are the recommended synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typical for carboxamide derivatives. A plausible route involves:
  • Step 1 : Amide bond formation between oxolane-2-carboxylic acid and 4-amino-3-(trifluoromethyl)aniline using coupling agents like HATU or DCC in anhydrous DMF .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Key Considerations : Reaction temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products. Catalysts such as DMAP may enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm amide bond formation and trifluoromethyl group integrity (δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., calculated [M+H]⁺ = 317.12).
  • X-ray Crystallography : For solid-state structure elucidation, if single crystals are obtained via slow evaporation in ethanol/water .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • PubChem Descriptors : Use logP (~2.5) and topological polar surface area (TPSA ~70 Ų) to estimate permeability and solubility .
  • ADMET Prediction : Software like SwissADME or ADMETlab2.0 can model bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced Research Questions

Q. What strategies can resolve low solubility in aqueous media for in vitro bioassays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or Tween-80 to enhance solubility while maintaining cell viability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify the oxolane ring (e.g., substituents at C3/C4) or trifluoromethyl position to assess impact on target binding .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What experimental approaches explain contradictory bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide
Reactant of Route 2
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N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.